3-(Piperidin-1-yl)phenol hydrobromide
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Overview
Description
3-(Piperidin-1-yl)phenol hydrobromide is a chemical compound that features a piperidine ring attached to a phenol group, with a hydrobromide salt. Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many pharmaceuticals and natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-1-yl)phenol hydrobromide typically involves the reaction of 3-bromophenol with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution of the bromine atom by the piperidine group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-1-yl)phenol hydrobromide can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various reduced forms of the compound.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-(Piperidin-1-yl)phenol hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new pharmaceuticals.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 3-(Piperidin-1-yl)phenol hydrobromide involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, potentially inhibiting or activating them. The phenol group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure without the phenol group.
Phenol: Lacks the piperidine ring.
3-(Piperidin-1-yl)aniline: Similar structure but with an amine group instead of a phenol group.
Uniqueness
3-(Piperidin-1-yl)phenol hydrobromide is unique due to the combination of the piperidine ring and phenol group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1071547-25-5 |
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Molecular Formula |
C11H16BrNO |
Molecular Weight |
258.15 g/mol |
IUPAC Name |
3-piperidin-1-ylphenol;hydrobromide |
InChI |
InChI=1S/C11H15NO.BrH/c13-11-6-4-5-10(9-11)12-7-2-1-3-8-12;/h4-6,9,13H,1-3,7-8H2;1H |
InChI Key |
HVYNSDOHBRMNGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC(=CC=C2)O.Br |
Origin of Product |
United States |
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